1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a methoxyphenyl group, a cyclopentylmethyl moiety, and a thiophenyl urea group, making it a versatile candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-(thiophen-2-yl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenylcyclopentylmethanol with thiophene-2-isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The use of a suitable solvent, such as dichloromethane or tetrahydrofuran, is essential to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-(thiophen-2-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-(thiophen-2-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.
1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-(furan-2-yl)urea: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-(thiophen-2-yl)urea stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the methoxyphenyl group enhances its solubility and stability, while the thiophenyl urea group contributes to its reactivity and potential biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-22-15-8-6-14(7-9-15)18(10-2-3-11-18)13-19-17(21)20-16-5-4-12-23-16/h4-9,12H,2-3,10-11,13H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIENRWJFZRYQGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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